2-Oxobut-3-enamide 2-Oxobut-3-enamide
Brand Name: Vulcanchem
CAS No.: 138616-23-6
VCID: VC17325196
InChI: InChI=1S/C4H5NO2/c1-2-3(6)4(5)7/h2H,1H2,(H2,5,7)
SMILES:
Molecular Formula: C4H5NO2
Molecular Weight: 99.09 g/mol

2-Oxobut-3-enamide

CAS No.: 138616-23-6

Cat. No.: VC17325196

Molecular Formula: C4H5NO2

Molecular Weight: 99.09 g/mol

* For research use only. Not for human or veterinary use.

2-Oxobut-3-enamide - 138616-23-6

Specification

CAS No. 138616-23-6
Molecular Formula C4H5NO2
Molecular Weight 99.09 g/mol
IUPAC Name 2-oxobut-3-enamide
Standard InChI InChI=1S/C4H5NO2/c1-2-3(6)4(5)7/h2H,1H2,(H2,5,7)
Standard InChI Key XYDCCJFDZNZRJD-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

2-Oxobut-3-enamide is formally identified as 3-butenamide, 2-oxo-, with the systematic IUPAC name 2-oxobut-3-enamide. Its molecular formula C4H5NO2\text{C}_4\text{H}_5\text{NO}_2 corresponds to a planar structure featuring an α,β-unsaturated carbonyl system (Table 1). The compound’s exact mass (99.032 g/mol) and polar surface area (60.16 Ų) suggest moderate polarity, influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone .

Table 1: Fundamental Chemical Data for 2-Oxobut-3-enamide

PropertyValue
CAS Number138616-23-6
Molecular FormulaC4H5NO2\text{C}_4\text{H}_5\text{NO}_2
Molecular Weight99.088 g/mol
Exact Mass99.032 g/mol
Polar Surface Area (PSA)60.16 Ų

Spectroscopic and Structural Analysis

The conjugated enamide system in 2-oxobut-3-enamide gives rise to distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) spectroscopy would reveal deshielded protons adjacent to the carbonyl group, with 1H^1\text{H} NMR peaks near δ 6.5–7.5 ppm for the vinyl protons and δ 2.0–2.5 ppm for the methylene group. Infrared (IR) spectroscopy would exhibit strong absorptions at ~1680 cm1^{-1} (amide C=O stretch) and ~1620 cm1^{-1} (α,β-unsaturated ketone) . X-ray crystallography of analogous compounds confirms the planar geometry of the enamide moiety, which facilitates conjugation across the π-system .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

While explicit synthetic protocols for 2-oxobut-3-enamide are scarce in the literature, enamide synthesis generally follows two primary pathways:

  • Condensation Reactions: Reaction of acryloyl chloride with ammonia or primary amines under controlled pH conditions.

  • Oxidation of Enamines: Selective oxidation of enamine precursors using mild oxidizing agents like manganese dioxide .

For example, treating acryloyl chloride with aqueous ammonia at 0–5°C could yield 2-oxobut-3-enamide, though side reactions such as polymerization require careful temperature modulation.

Industrial Manufacturing Considerations

Scalable production of 2-oxobut-3-enamide would likely employ continuous-flow reactors to enhance yield and purity. A hypothetical setup might involve:

  • Feedstock: Acryloyl chloride and ammonium hydroxide.

  • Conditions: Solvent-free or using tetrahydrofuran (THF) at 25°C.

  • Catalysis: Triethylamine to neutralize HCl byproducts.

Process analytical technology (PAT) tools would monitor reaction progress via in-line IR spectroscopy, ensuring minimal degradation of the thermally labile product .

Chemical Reactivity and Functional Transformations

Electrophilic and Nucleophilic Reactions

The α,β-unsaturated system in 2-oxobut-3-enamide renders it susceptible to both electrophilic and nucleophilic attacks:

  • Michael Addition: Nucleophiles like amines or thiols attack the β-carbon, forming substituted amides. For instance, reaction with benzylamine would yield NN-benzyl-3-amino-2-oxobutanamide .

  • Cycloadditions: Participation in [4+2] Diels-Alder reactions with dienes, producing bicyclic lactams.

Redox Behavior

The ketone group undergoes reduction with sodium borohydride (NaBH4\text{NaBH}_4) to form 3-hydroxybutanamide, while stronger reductants like lithium aluminum hydride (LiAlH4\text{LiAlH}_4) may over-reduce the enamide to a saturated amine . Oxidation with potassium permanganate (KMnO4\text{KMnO}_4) cleaves the double bond, yielding oxalic acid derivatives.

Applications in Pharmaceutical and Material Science

Role as a Synthetic Intermediate

2-Oxobut-3-enamide’s bifunctional reactivity makes it valuable for constructing heterocycles. For example:

  • Imidazolidinones: Cyclocondensation with urea derivatives under acidic conditions forms imidazolidinone scaffolds, prevalent in antiviral agents .

  • Polymer Precursors: Copolymerization with styrene or acrylates yields thermally stable resins with applications in coatings .

Comparative Analysis with Structural Analogues

N-Substituted Derivatives

  • N-Methyl-2-oxobut-3-enamide: Enhanced lipophilicity improves blood-brain barrier penetration but reduces aqueous solubility .

  • N-Aryl Derivatives: Electron-withdrawing substituents (e.g., –NO2_2) increase electrophilicity, accelerating Michael addition kinetics .

Saturated Counterparts

  • 2-Oxobutanamide: Lacks conjugation, resulting in higher chemical stability but diminished reactivity in cycloadditions .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s behavior under photochemical conditions for applications in photoaffinity labeling.

  • Toxicological Profiling: Collaborate with regulatory agencies to establish OECD-compliant safety datasets.

  • Computational Modeling: Density functional theory (DFT) calculations to predict regioselectivity in electrophilic attacks.

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